molecular formula C9H18ClNO2 B6162662 4-(piperidin-3-yl)butanoic acid hydrochloride CAS No. 2098110-95-1

4-(piperidin-3-yl)butanoic acid hydrochloride

Cat. No.: B6162662
CAS No.: 2098110-95-1
M. Wt: 207.7
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Description

Historical Trajectories in Piperidine (B6355638) and Butanoic Acid Chemistry Research

The piperidine nucleus, a saturated six-membered nitrogen-containing heterocycle, has a rich history in chemistry, first being isolated in the 1850s from piperine, the pungent compound in black pepper. mdpi.com Its prevalence in a vast array of natural products, particularly alkaloids, spurred extensive research into its synthesis and biological activities. nih.govmdpi.com Piperidine and its derivatives have since become one of the most important synthetic fragments in drug design, featuring in numerous classes of pharmaceuticals. nih.govijnrd.org

Butanoic acid, also known as butyric acid, was first discovered in 1818 in rancid butter. Its derivatives are widespread in nature and play crucial roles in various biological processes. biointerfaceresearch.com Research into butanoic acid and its analogs has been driven by their therapeutic potential, including applications as antiviral and anti-inflammatory agents. biointerfaceresearch.com The convergence of these two historical research streams in the form of 4-(piperidin-3-yl)butanoic acid hydrochloride represents a strategic design to combine the pharmacophoric features of both parent scaffolds.

Contemporary Significance in Advanced Organic Synthesis and Medicinal Chemistry Research

In modern chemical research, this compound and its derivatives are recognized for their utility as versatile intermediates and their potential as bioactive molecules. The piperidine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. mdpi.comthieme-connect.com Similarly, the carboxylic acid group provides a handle for further chemical modifications and can participate in crucial interactions with biological targets.

Derivatives of piperidine-3-carboxylic acid, also known as nipecotic acid, have been extensively studied as GABA (γ-aminobutyric acid) uptake inhibitors, highlighting the potential for this class of compounds to modulate neurotransmitter systems. pharmacompass.comajchem-a.com While specific research on this compound itself is not as extensive, its structural similarity to these GABA analogs suggests potential applications in neuroscience research. Furthermore, it serves as a key building block in the synthesis of more complex molecules, including inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), such as FK866.

Structural and Stereochemical Considerations in Research Methodologies

The structural and stereochemical features of this compound are critical to its function and application in research. The piperidine ring's conformational flexibility and the chirality at the C3 position introduce a layer of complexity that is a central focus of synthetic and analytical methodologies.

The piperidine ring typically adopts a chair conformation to minimize steric strain. For 3-substituted piperidines, the substituent can exist in either an axial or equatorial position, and the preferred conformation is influenced by a variety of factors including steric hindrance and electronic effects. In the hydrochloride salt form, the protonated nitrogen atom introduces additional electrostatic interactions that can influence the conformational equilibrium.

The C3 position of the piperidine ring in 4-(piperidin-3-yl)butanoic acid is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-4-(piperidin-3-yl)butanoic acid. The stereochemistry of this center is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic profiles. thieme-connect.com

Consequently, the development of stereoselective synthetic routes to access enantiomerically pure 3-substituted piperidines is a significant area of research. acs.orgacs.org Methodologies often involve the use of chiral catalysts, chiral auxiliaries, or starting from chiral precursors to control the stereochemical outcome of the reaction. nih.govnih.gov The synthesis of specific enantiomers of 4-(piperidin-3-yl)butanoic acid would be crucial for investigating its biological activity and for its application as a chiral building block in the synthesis of enantiopure pharmaceuticals. bldpharm.com

Contextualization within Relevant Chemical Compound Classes (e.g., Nitrogen Heterocycles, Carboxylic Acids)

This compound is a member of two major classes of organic compounds: nitrogen heterocycles and carboxylic acids.

Carboxylic Acids: The butanoic acid moiety classifies the compound as a carboxylic acid. The carboxyl group is acidic and can exist in its protonated or deprotonated (carboxylate) form depending on the pH. This functional group is crucial for forming ionic bonds, hydrogen bonds, and for derivatization into esters, amides, and other functional groups, making it a cornerstone of medicinal chemistry and organic synthesis. biointerfaceresearch.com

The combination of these two functional groups in one molecule provides a platform for developing a diverse range of derivatives with potentially interesting biological activities, particularly as GABA analogs or as scaffolds for more complex drug molecules. nih.gov

Properties

CAS No.

2098110-95-1

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies for 4 Piperidin 3 Yl Butanoic Acid Hydrochloride

Retrosynthetic Analysis for Complex Derivative Preparation

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.com For a complex derivative of 4-(piperidin-3-yl)butanoic acid, the analysis begins by identifying the key chemical bonds that can be disconnected.

The primary disconnections for the 4-(piperidin-3-yl)butanoic acid scaffold are typically at the C-C bond connecting the butanoic acid side chain to the piperidine (B6355638) ring and the C-N bonds within the piperidine ring itself.

Disconnection 1 (C3-Cα bond): This disconnection breaks the bond between the piperidine ring's 3-position and the butanoic acid side chain. This leads to a 3-substituted piperidine synthon (a nucleophile or electrophile) and a four-carbon chain synthon.

Disconnection 2 (C-N bond of the ring): This approach breaks down the piperidine ring itself, often revealing an acyclic precursor, such as a 1,5-amino alcohol or a related bifunctional molecule, which can be cyclized in a forward synthetic step.

This analytical process allows chemists to devise multiple synthetic routes, assess their feasibility, and select the most efficient pathway based on factors like starting material availability, reaction yields, and stereochemical control.

Classical and Modern Synthetic Routes to 4-(Piperidin-3-yl)butanoic Acid Hydrochloride

The construction of the this compound molecule can be systematically approached by synthesizing the core piperidine structure, attaching the side chain, and finally, forming the hydrochloride salt.

The piperidine ring is a prevalent scaffold in many pharmaceuticals. researchgate.net Its synthesis is a well-established area of organic chemistry, with both classical and modern methods available.

Hydrogenation of Pyridine (B92270) Derivatives: A common and direct method for synthesizing piperidine rings is the catalytic hydrogenation of corresponding pyridine precursors. nih.gov This reaction typically employs transition metal catalysts like platinum, palladium, or rhodium under hydrogen pressure. nih.gov For a 3-substituted piperidine, the synthesis would start from a 3-substituted pyridine. The conditions for these reactions must be carefully controlled to achieve complete saturation of the aromatic ring without affecting other functional groups.

Cyclization Reactions: Intramolecular cyclization of acyclic precursors is another powerful strategy. nih.gov For instance, a substrate containing an amine and a suitable leaving group separated by a five-carbon chain can undergo intramolecular nucleophilic substitution to form the piperidine ring. nih.gov Reductive amination of 1,5-dicarbonyl compounds or related synthons also provides a reliable route to the piperidine core.

Method Precursor Typical Catalyst/Reagent Advantages
Catalytic Hydrogenation3-Substituted PyridinePd/C, PtO₂, Rh/CHigh atom economy, direct
Intramolecular CyclizationAcyclic amino-halide or -tosylateBaseForms C-N bond directly
Reductive Amination1,5-Dicarbonyl compoundNaBH₃CN, H₂/Pd-CConvergent, builds complexity

Interactive Data Table: Comparison of Methods for Piperidine Intermediate Synthesis.

Once the 3-substituted piperidine intermediate is available, the next critical step is the introduction of the butanoic acid side chain. The specific strategy depends on the functional group present at the 3-position of the piperidine intermediate.

Alkylation: If the intermediate is a 3-halopiperidine, it can be used to alkylate a nucleophile like diethyl malonate. Subsequent hydrolysis and decarboxylation would yield the desired butanoic acid side chain.

Cross-Coupling Reactions: Modern catalytic cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to form the C-C bond between a 3-organometallic piperidine derivative and a four-carbon electrophile containing a protected carboxylic acid.

Michael Addition: A piperidine-3-enamine or a related unsaturated precursor could undergo a conjugate Michael addition with an acrylate (B77674) derivative, followed by reduction and hydrolysis to install the side chain.

The final step in the synthesis is the formation of the hydrochloride salt. This is a critical step as the salt form often improves the compound's solubility, stability, and handling properties. nih.gov The process involves reacting the free base of 4-(piperidin-3-yl)butanoic acid with hydrochloric acid.

Optimization of this process focuses on achieving high purity, good yield, and a crystalline solid form.

Solvent Selection: The choice of solvent is crucial. A solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble is ideal for inducing precipitation or crystallization. Common solvents include isopropanol, ethanol, diethyl ether, or mixtures thereof.

Reagent Addition: Hydrochloric acid can be added in various forms, such as a concentrated aqueous solution, a solution in an organic solvent (e.g., HCl in isopropanol), or as anhydrous HCl gas. The choice affects the water content and crystalline form of the final product.

Temperature and Crystallization: Controlling the temperature during and after acid addition can influence the crystal size and purity. A controlled cooling process often yields a more desirable crystalline product. chemicalbook.com Seeding with a small crystal of the desired product can also promote crystallization. chemicalbook.com A general method involves dissolving the free base in a suitable solvent, adding a stoichiometric amount of HCl, and allowing the salt to crystallize, followed by filtration and drying. chemicalbook.comgoogle.com

Parameter Considerations Impact on Product
Solvent SystemSolubility of free base vs. saltYield, Purity, Crystal Form
HCl SourceAnhydrous gas, aqueous, in solventWater content, Handling
Temperature ProfileCooling rate, final temperatureCrystal size, Polymorphism
StoichiometryMolar ratio of base to acidPurity, pH of final product

Interactive Data Table: Parameters for Optimizing Hydrochloride Salt Formation.

Stereoselective and Asymmetric Synthesis Approaches

For many applications, controlling the stereochemistry at the C3 position of the piperidine ring is essential. Chiral piperidines are highly sought-after structures due to their prevalence in many bioactive molecules. researchgate.netnih.gov Asymmetric synthesis aims to produce a single enantiomer or diastereomer of the target molecule.

Biocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis, offering high selectivity under mild conditions. nih.gov Enzymes can be used to create chiral precursors for the synthesis of (S)- or (R)-4-(piperidin-3-yl)butanoic acid.

Enzymatic Desymmetrization: Enzymes like lipases can selectively acylate one of two enantiotopic functional groups in a prochiral substrate, creating a chiral intermediate that can be carried forward to the target piperidine.

Kinetic Resolution: Racemic mixtures of piperidine precursors can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product.

Asymmetric Bioreduction: Ketones or imines that are precursors to the piperidine ring can be asymmetrically reduced using ketoreductases or imine reductases (IREDs) to produce chiral alcohols or amines with high enantiomeric excess.

Enzymatic Cascades: Multiple enzymatic reactions can be combined in a one-pot cascade to convert simple starting materials into complex, chiral piperidine intermediates. For example, a transaminase could be used to form a chiral amine, which then undergoes an intramolecular cyclization catalyzed by another enzyme or a chemical catalyst. ucd.ie A chemo-enzymatic approach combining an amine oxidase and an ene-imine reductase has been shown to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov Lipase-catalyzed multicomponent reactions have also been developed for the synthesis of valuable piperidines. rsc.org

These biocatalytic methods represent the cutting edge of chiral synthesis, providing environmentally friendly and highly efficient routes to enantiomerically pure building blocks for complex molecules like this compound. news-medical.net

Application of Chiral Auxiliaries and Catalyst-Controlled Syntheses

The creation of enantiomerically pure this compound hinges on precise control of stereochemistry at the C3 position of the piperidine ring. Chiral auxiliaries and catalyst-controlled syntheses are two powerful strategies to achieve this.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed, having served its purpose. wikipedia.org For the synthesis of 3-substituted piperidines, auxiliaries like Evans oxazolidinones or pseudoephedrine can be attached to a precursor molecule to guide diastereoselective alkylations or conjugate additions. wikipedia.orgsigmaaldrich.com For instance, a prochiral intermediate could be coupled with a chiral auxiliary, followed by a diastereoselective reaction to introduce the butanoic acid side chain or a precursor thereof, and subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Catalyst-controlled synthesis, on the other hand, utilizes a chiral catalyst to influence the stereoselectivity of a reaction. This approach is often more atom-economical. A notable strategy for accessing enantioenriched 3-substituted piperidines involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. acs.org This process can create the crucial C-C bond at the 3-position with high enantioselectivity. acs.org The resulting 3-substituted tetrahydropyridine (B1245486) can then be reduced to the final piperidine. acs.org

Key Asymmetric Synthesis Strategies:

StrategyDescriptionKey Features
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. wikipedia.orgReliable and versatile; auxiliary can often be recovered. wikipedia.org
Catalyst-Controlled A small amount of a chiral catalyst creates a chiral environment for the reaction, favoring one enantiomer.High atom economy; avoids additional protection/deprotection steps.
Rhodium-Catalyzed Reductive Heck Asymmetric carbometalation of a dihydropyridine with a boronic acid to form a 3-substituted tetrahydropyridine. acs.orgExcellent enantioselectivity and functional group tolerance. acs.org
Biocatalysis Enzymes, such as transaminases, are used to create chiral intermediates for subsequent chemical reactions. nih.govHigh selectivity under mild conditions. nih.gov

Green Chemistry Approaches in its Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly integral to pharmaceutical synthesis.

Photoredox-Catalyzed Hydrocarboxymethylation Strategies

Photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions using visible light. A particularly relevant strategy for synthesizing the target molecule is the photoredox-catalyzed hydrocarboxymethylation of alkenes. chinesechemsoc.org This method allows for the direct addition of a two-carbon carboxylic acid unit across a double bond. chinesechemsoc.orgchinesechemsoc.org

In a potential synthetic route, a piperidine precursor containing an alkene on the C3 side chain could undergo hydrocarboxymethylation using bromoacetic acid as the two-carbon source. chinesechemsoc.org This reaction is typically catalyzed by an iridium or ruthenium complex that, upon excitation by light, initiates a radical process leading to the desired carboxylic acid. chinesechemsoc.orgchinesechemsoc.org Studies have shown that protected piperidine motifs are well-tolerated in these reactions, making this a viable and modern approach for installing the butanoic acid side chain. chinesechemsoc.orgchinesechemsoc.org Other photoredox methods have been developed for the diastereoselective C-H arylation of highly substituted piperidines, demonstrating the versatility of this technology in modifying complex piperidine scaffolds. nih.gov

Development of Environmentally Benign Reaction Conditions

A core tenet of green chemistry is the use of safer solvents and reaction conditions. Significant efforts have been made to replace traditional volatile organic compounds with more sustainable alternatives. Water is an ideal green solvent, and methodologies have been developed for piperidine synthesis that proceed efficiently in aqueous media. ajchem-a.comnih.gov For instance, iridium-catalyzed hydrogen-borrowing annulation can be performed in water to produce substituted piperidines stereoselectively. nih.gov

Other green approaches focus on minimizing waste and energy consumption:

Catalyst-Free Reactions: Some syntheses of piperidine analogs can be achieved through one-pot, multi-component reactions in water under reflux, completely avoiding the need for a catalyst. ajchem-a.com

Use of Greener Catalysts: Replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron is a key goal. Iron-catalyzed reactions have been developed for the eco-friendly synthesis of substituted piperidines. organic-chemistry.org

Bio-renewable Feedstocks: Researchers are exploring the use of bio-renewable starting materials to reduce reliance on petrochemicals. For example, 2-aminomethylpiperidine has been synthesized from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org

Alternative Reducing Agents: Exploring reagents with non-toxic by-products, such as titanium(III) chloride, offers a greener alternative to traditional reducing agents. ntu.edu.sg

Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the piperidine ring and the attachment of its substituents rely on the formation of carbon-carbon (C-C) and carbon-heteroatom (primarily C-N) bonds. Recent innovations have provided powerful new tools for these transformations.

Novel Carbon-Carbon Bond Formation: A groundbreaking modular approach simplifies the synthesis of complex piperidines by combining biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This two-step process first uses an enzyme to selectively install a hydroxyl group on the piperidine ring, which then directs a nickel-electrocatalyzed radical cross-coupling to form a new C-C bond. news-medical.net This method avoids the need for protecting groups and expensive palladium catalysts, significantly improving efficiency. news-medical.net Other novel strategies include gold-catalyzed annulation procedures and the stereoselective preparation of piperidines from unstable azomethine ylides. ajchem-a.com

Novel Carbon-Heteroatom Bond Formation: The formation of the C-N bonds to create the heterocyclic ring is a critical step. Modern methods offer enhanced control and efficiency over classical approaches. Reductive amination, a common method for C-N bond formation, has been adapted to continuous-flow systems, allowing for safer and more scalable production. mdpi.comresearchgate.net Advanced catalytic systems, such as copper(II) carboxylate-promoted intramolecular carboamination, enable the oxidative cyclization of alkenyl sulfonamides to form the piperidine ring through a concerted C-N and C-C bond formation process. nih.gov This reaction proceeds via an intramolecular syn-aminocupration step to forge the C-N bond. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 4 Piperidin 3 Yl Butanoic Acid Hydrochloride

Reaction Kinetics and Thermodynamics in Synthetic Pathways

Kinetics relates to the rate of the reaction and the energy barrier (activation energy) that must be overcome. khanacademy.org Although the hydrogenation of pyridine (B92270) is thermodynamically spontaneous, it has a very high activation energy, making the uncatalyzed reaction infinitesimally slow. khanacademy.org Therefore, a catalyst is essential to provide a lower-energy reaction pathway. The rate of the catalyzed reaction is dependent on several factors, including pressure of hydrogen gas, substrate concentration, catalyst concentration, and temperature. Kinetic studies on analogous systems, such as the rhodium-catalyzed hydrogenation of 2-pyridyl substituted alkenes, show that the reaction rate can have a complex dependence on these parameters. Often, the rate-determining step is the oxidative addition of hydrogen to the metal catalyst or the subsequent insertion of the substrate. nih.gov

Below is a table of representative thermodynamic and kinetic parameters for the hydrogenation of pyridine derivatives, which serves as an analogue for the synthesis of the piperidine (B6355638) core of the target molecule.

ParameterTypical Value/ObservationSignificance
Enthalpy of Hydrogenation (ΔH)~ -190 to -210 kJ/molHighly exothermic, indicating a thermodynamically favorable reaction. researchgate.net
Gibbs Free Energy (ΔG)NegativeIndicates a spontaneous reaction under standard conditions. khanacademy.org
Reaction Order in SubstrateOften fractional to first orderSuggests substrate binding to the catalyst is part of the kinetic equation. nih.gov
Reaction Order in H₂Typically first orderIndicates hydrogen concentration directly influences the reaction rate. nih.gov
Activation Energy (Ea)Significantly lowered by catalystCatalyst provides an alternative mechanism with a lower energy barrier. khanacademy.org

Elucidation of Reaction Mechanisms for Derivatization Processes

The 4-(piperidin-3-yl)butanoic acid hydrochloride molecule possesses two primary functional groups amenable to derivatization: the secondary amine of the piperidine ring and the carboxylic acid of the butanoic acid chain.

Derivatization of the Carboxylic Acid Group

The carboxylic acid can be converted into esters or amides, typically through a mechanism involving an activating agent to make the hydroxyl group a better leaving group. A common method is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). libretexts.org

The mechanism for DCC-mediated amide formation proceeds as follows:

The carboxylic acid protonates one of the nitrogen atoms of DCC. The resulting carboxylate then acts as a nucleophile, attacking the central carbon of the activated DCC. libretexts.org

This forms a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group. organic-chemistry.org

A primary or secondary amine, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate. libretexts.org

A tetrahedral intermediate is formed, which then collapses, expelling N,N'-dicyclohexylurea (DCU) as a stable byproduct and forming the desired amide bond. libretexts.orgwikipedia.org

For esterification, the mechanism is similar, but the nucleophile is an alcohol. This reaction, known as the Steglich esterification, often requires a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the nucleophilic attack by the alcohol. organic-chemistry.orgwikipedia.orgresearchgate.net

Derivatization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and can readily undergo reactions such as acylation or alkylation.

The mechanism for N-acylation with an acyl chloride is a classic nucleophilic acyl substitution:

The lone pair of electrons on the piperidine nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

The intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a leaving group.

A base (which can be another molecule of piperidine) removes the proton from the nitrogen atom to yield the final, neutral N-acyl piperidine product. nih.gov

Catalytic Cycles and Ligand Effects in its Formation

The formation of 4-(piperidin-3-yl)butanoic acid from its pyridine precursor requires a catalyst, and if a specific stereoisomer (enantiomer) is desired, a chiral catalyst is necessary. Homogeneous asymmetric hydrogenation using transition metals like rhodium, iridium, or ruthenium is a powerful method for this transformation. rsc.orgnih.govrsc.orgrsc.org

A plausible catalytic cycle for the asymmetric hydrogenation using a Rhodium(I) complex with a chiral diphosphine ligand (e.g., BINAP) is as follows:

Substrate Coordination: The pyridine derivative coordinates to the chiral rhodium catalyst. The geometry of the chiral ligands pre-determines the face of the pyridine ring that binds to the metal center.

Oxidative Addition: Molecular hydrogen (H₂) adds to the metal center, breaking the H-H bond and forming two Rh-H (hydride) bonds. This changes the oxidation state of the rhodium. nih.gov

Migratory Insertion: One of the double bonds of the coordinated pyridine ring inserts into one of the Rh-H bonds. This step is stereodetermining, as the chiral ligands direct the hydride to a specific face of the ring, establishing the stereocenter at the 3-position.

Successive Insertions: The remaining double bonds in the ring undergo subsequent migratory insertions into the metal-hydride bonds in a stepwise fashion.

Reductive Elimination: The final piperidine product is released from the metal center, which regenerates the active Rh(I) catalyst, allowing it to enter another cycle.

Ligand Effects: The choice of ligand is critical for both the activity and selectivity of the catalyst. Chiral ligands, such as TangPhos or various phosphinooxazolines (PHOX), create a specific three-dimensional chiral pocket around the metal atom. researchgate.netillinois.edu

Steric Effects: The bulky groups on the ligand control the way the substrate can approach and bind to the catalyst, favoring one orientation over another. This steric hindrance is key to facial selectivity, leading to the preferential formation of one enantiomer.

Bite Angle: In bidentate ligands like diphosphines, the P-Rh-P angle, known as the bite angle, influences the geometry of the complex and can have a profound effect on the enantioselectivity of the reaction. acs.org

Through careful selection of the metal, ligand, and reaction conditions, the hydrogenation can be guided to produce 4-(piperidin-3-yl)butanoic acid with high enantiomeric purity.

Derivatization and Structural Modification Strategies for 4 Piperidin 3 Yl Butanoic Acid Hydrochloride

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in various chemical reactions, allowing for the introduction of a wide array of substituents.

N-alkylation introduces an alkyl group onto the piperidine nitrogen. This can be achieved through reactions with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net The choice of base and solvent is crucial to control the extent of alkylation and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net Common bases include potassium carbonate or triethylamine, and solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed. researchgate.net Reductive amination, another powerful method, involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the N-alkylated product.

N-acylation involves the introduction of an acyl group to the piperidine nitrogen, forming an amide linkage. This is typically accomplished by reacting the parent compound with acyl chlorides or acid anhydrides under basic conditions. The resulting N-acylpiperidine derivatives often exhibit altered chemical and physical properties. For instance, the N-acylation of a similar compound, 4-piperidine butyric acid hydrochloride, with benzoyl chloride is a step in the synthesis of FK866, an inhibitor of NAD biosynthesis. sigmaaldrich.com

A variety of acylating agents can be employed, leading to a diverse range of N-acyl derivatives. The table below illustrates some common reagents and the corresponding products.

Reagent ClassSpecific ExampleProduct Functional Group
Acyl HalideAcetyl chlorideN-acetyl piperidine
Acid AnhydrideAcetic anhydrideN-acetyl piperidine
Carboxylic AcidBenzoic acid (with coupling agent)N-benzoyl piperidine

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to allow for selective modification of the carboxylic acid group. This is achieved through the use of protecting groups. The ideal protecting group is one that can be introduced easily, is stable to the reaction conditions used for subsequent transformations, and can be removed under mild conditions without affecting other functional groups in the molecule. fiveable.me

Common nitrogen protecting groups include carbamates such as the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.govwikipedia.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under basic and nucleophilic conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA). biosynce.comcymitquimica.com The Fmoc group, on the other hand, is introduced using Fmoc-Cl or Fmoc-OSu and is stable to acidic conditions but is removed by treatment with a base, commonly a solution of piperidine in DMF. wikipedia.orgyoutube.com

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonateStrong acid (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine in DMF)
BenzyloxycarbonylCbzBenzyl chloroformateHydrogenolysis
p-ToluenesulfonylTosyl (Ts)Tosyl chlorideStrong acid or reducing agents

Modification of the Butanoic Acid Carboxyl Group

The carboxylic acid moiety of 4-(piperidin-3-yl)butanoic acid is another key site for structural modification, allowing for the formation of esters and amides, as well as transformations through reduction and oxidation.

Esterification involves the conversion of the carboxylic acid to an ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, it is often necessary to remove the water formed during the reaction. chemguide.co.ukmasterorganicchemistry.com Alternatively, the carboxylic acid can be activated, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, which then readily reacts with an alcohol to form the ester.

Amidation is the reaction of the carboxylic acid with an amine to form an amide. Direct reaction of a carboxylic acid and an amine requires high temperatures and is often inefficient. sci-hub.se Therefore, coupling agents are commonly used to facilitate this transformation. sci-hub.se These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net

The carboxylic acid group can be reduced to a primary alcohol. chemguide.co.uk Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org The reduction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk Borane (BH₃) complexes are also effective reagents for the reduction of carboxylic acids to alcohols. chemistrysteps.com

While oxidative transformations of the butanoic acid side chain are less common, it is conceivable that under specific conditions, further oxidation could be achieved, although this might lead to ring cleavage or other complex rearrangements depending on the reagents and conditions employed.

Side Chain Extension and Diversification Techniques

The butanoic acid side chain can be extended and further diversified to create analogues with different lengths and functionalities. One common strategy for chain extension is to first reduce the carboxylic acid to a primary alcohol, as described previously. This alcohol can then be converted to a good leaving group, such as a tosylate or a halide, which can subsequently be displaced by a nucleophile in an Sₙ2 reaction to introduce additional carbon atoms. For example, reaction with cyanide followed by hydrolysis would extend the chain by one carbon.

Another approach involves the use of the carboxylic acid as a handle for coupling reactions. For instance, the carboxylic acid could be converted to a ketone via reaction with an organometallic reagent like an organolithium, which could then be subjected to a Wittig reaction to introduce a carbon-carbon double bond, effectively extending the side chain.

Furthermore, the butanoic acid side chain itself can be synthesized with variations from the outset. For example, instead of starting with a four-carbon chain, analogous synthetic routes could be employed with precursors having longer or shorter alkyl chains attached to the piperidine ring, providing a direct method for side chain diversification.

Regioselective and Chemoselective Transformations in Complex Scaffolds

In a molecule with multiple reactive centers like 4-(piperidin-3-yl)butanoic acid, achieving selectivity in chemical transformations is a significant challenge. Chemoselectivity—the preferential reaction of one functional group over another—and regioselectivity—the control of reaction at a specific position—are paramount for the rational design of new analogues.

The primary chemoselective challenge involves differentiating the nucleophilic secondary amine from the carboxylic acid. Protecting group strategies are fundamental to achieving this. The piperidine nitrogen can be protected with common amine protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). biosynth.comnih.gov Once the amine is protected, the carboxylic acid can be selectively activated or modified. For instance, it can be converted to esters, amides, or other carboxylic acid bioisosteres. Conversely, protection of the carboxylic acid, often as an ester (e.g., methyl or ethyl ester), allows for selective reactions at the piperidine nitrogen, such as N-alkylation, N-acylation, or N-arylation. creative-peptides.comresearchgate.net

A common competitive reaction is N-alkylation versus O-alkylation when both an amine and a hydroxyl group (or a carboxylic acid that can be enolized) are present. researchgate.netresearchgate.net In the case of 4-(piperidin-3-yl)butanoic acid, direct alkylation could potentially lead to a mixture of N-alkylated piperidine and O-alkylated ester (via the enolate of the carboxylic acid). The choice of solvent and base is critical in directing the outcome of such reactions. nih.gov For instance, alkylation of a 2-pyridone system, which has a similar amide-like character, can be directed towards N-alkylation in polar aprotic solvents like DMF, while using a silver salt in a non-polar solvent like benzene (B151609) can favor O-alkylation. nih.gov

Regioselectivity on the piperidine ring itself, particularly at positions other than the nitrogen, presents another layer of complexity. Modern C-H functionalization techniques offer powerful tools for the direct and selective introduction of substituents onto the piperidine scaffold. For instance, palladium-catalyzed C-H arylation has been demonstrated to be highly regio- and stereoselective on piperidine derivatives. acs.org By installing a directing group at the C3 position, it is possible to selectively functionalize the C4 position of the piperidine ring. acs.org This strategy allows for the introduction of aryl groups with a high degree of control, providing access to novel analogues with tailored properties.

The table below summarizes key strategies for achieving selective transformations on the 4-(piperidin-3-yl)butanoic acid scaffold.

Transformation TypeStrategyTarget SitePotential Reagents/ConditionsOutcome
Chemoselective Amine ProtectionPiperidine NitrogenBoc-anhydride, Cbz-ClSelective modification of the carboxylic acid
Chemoselective Carboxylic Acid ProtectionButanoic Acid CarboxylSOCl₂/MeOH, DCC/EtOHSelective modification of the piperidine nitrogen
Chemoselective Selective N-AlkylationPiperidine NitrogenAlkyl halide, NaH, DMFPreferential N-alkylation over O-alkylation
Regioselective C-H FunctionalizationC4-position of Piperidine RingAryl iodide, Pd(OAc)₂, C3-directing groupIntroduction of an aryl substituent at the C4-position

Scaffold Hopping and Isosteric Replacements in Chemical Design

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel compounds with improved properties while retaining the desired biological activity of a parent molecule. nih.govuniroma1.it These approaches involve replacing the core structure (scaffold) or specific functional groups with other chemical moieties that mimic the essential steric and electronic features required for biological interaction.

For 4-(piperidin-3-yl)butanoic acid, the piperidine ring serves as a key structural scaffold. Scaffold hopping can be employed to replace this ring with other cyclic systems to explore new chemical space and potentially improve pharmacokinetic properties. nih.gov Examples of successful scaffold hops for the piperidine ring in central nervous system (CNS) active compounds include morpholines and azaspiro[3.3]heptanes. cambridgemedchemconsulting.comresearchgate.net The introduction of a heteroatom, as in morpholine, can increase the polarity of the ring, which may influence properties like solubility and metabolic stability. cambridgemedchemconsulting.com Spirocyclic systems, such as azaspiro[3.3]heptanes, have been identified as effective piperidine bioisosteres that can maintain or improve biological activity while altering physicochemical properties like lipophilicity. cambridgemedchemconsulting.comresearchgate.net An isoxazolo[3,4-c]piperidine scaffold has also been explored as a replacement for a piperazine (B1678402) substructure in a neurokinin-3 receptor antagonist, demonstrating the potential for fused heterocyclic systems in scaffold hopping. nih.gov

Isosteric replacement of the butanoic acid side chain is another important modification strategy. The carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets. However, it can also contribute to poor oral bioavailability and rapid metabolism. Replacing the carboxylic acid with a bioisostere can mitigate these issues while preserving its essential function. blumberginstitute.orgnih.gov Given the structural similarity of 4-(piperidin-3-yl)butanoic acid to γ-aminobutyric acid (GABA), bioisosteres commonly used for GABA are highly relevant. wikipedia.org

Several heterocyclic moieties have been successfully employed as carboxylic acid bioisosteres in GABA analogues. nih.gov These include 3-hydroxyisoxazole, 3-hydroxyisoxazoline, 3-hydroxyisothiazole, and various tetrazole and pyrazole (B372694) rings. nih.govnih.gov For example, 1H-tetrazole-5-propanamine has been shown to be a substrate for GABA aminotransferase, indicating that the tetrazole ring can effectively mimic the carboxylate group. nih.gov These heterocyclic replacements can offer advantages in terms of their physicochemical properties, such as pKa and lipophilicity, which can be fine-tuned by introducing substituents on the heterocyclic ring.

The following table provides examples of scaffold hopping and isosteric replacements for the core components of 4-(piperidin-3-yl)butanoic acid.

Original MoietyReplacement MoietyRationalePotential Impact on Properties
Piperidine Ring MorpholineIntroduce heteroatom, alter polarityIncreased polarity, altered pKa, potentially reduced metabolism
Piperidine Ring Azaspiro[3.3]heptaneMaintain 3D shape, explore new vectorsAltered lipophilicity and metabolic stability
Piperidine Ring Isoxazolo[3,4-c]piperidineFused heterocyclic systemNovel chemical space, potential for improved activity
Carboxylic Acid 3-HydroxyisoxazoleMimic acidity and H-bondingAltered pKa, potential for improved bioavailability
Carboxylic Acid 1H-TetrazoleAcidic proton, similar charge distributionIncreased metabolic stability, altered lipophilicity

Role As a Building Block and Scaffold in Advanced Chemical Synthesis Research

Precursor in Complex Molecule Synthesis

The utility of 4-(piperidin-3-yl)butanoic acid hydrochloride as a foundational element in the synthesis of more complex molecular architectures is well-documented. Organic chemists utilize such building blocks as key intermediates to construct novel compounds with potential therapeutic applications. sciencedaily.com

The compound serves as a crucial intermediate in the generation of novel molecular scaffolds, which are the core structures upon which new drugs are often built. Its bifunctional nature—a secondary amine within the piperidine (B6355638) ring and a carboxylic acid at the end of the butyl chain—allows for sequential or orthogonal chemical reactions to introduce diversity and complexity. lifechemicals.com For instance, the piperidine nitrogen can be functionalized through N-alkylation or N-acylation, while the carboxylic acid can undergo esterification or amidation. This dual reactivity is essential for creating new chemical entities. A notable application is its participation in the synthesis of FK866, an inhibitor of NAD biosynthesis, demonstrating its role in creating biologically active complex molecules. sigmaaldrich.com The development of novel scaffolds based on this structure is a key strategy in the search for new antimicrobial agents and other therapeutics. nih.gov

The piperidine ring of 4-(piperidin-3-yl)butanoic acid is a common motif in a variety of pharmacologically active compounds and serves as an excellent starting point for the construction of more rigid and structurally complex systems, such as fused and spirocyclic heterocycles. rsc.org These types of systems are of great interest in drug discovery because their rigid conformations can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Synthetic strategies often involve intramolecular reactions where the butanoic acid chain, or a derivative thereof, reacts with the piperidine ring or a substituent on the ring to form a new cyclic structure. The "build-couple-pair" strategy is one such approach that can be employed to generate diverse fused and spirocyclic scaffolds from piperidine-based building blocks. rsc.org These rigid scaffolds, including bridged piperazines, are designed to present functional groups in a precise and defined orientation to interact optimally with a biological target. merckmillipore.com

Design and Synthesis of Compound Libraries for Research Applications

Target-focused compound libraries are collections of molecules designed to interact with a specific biological target or family of targets. nih.gov this compound is an ideal starting material for the combinatorial synthesis of such libraries. By systematically varying the substituents on the piperidine nitrogen and modifying the carboxylic acid group, researchers can generate a large number of structurally related compounds. lifechemicals.com This process allows for the efficient exploration of the chemical space around a particular scaffold to identify "hit" compounds in high-throughput screening campaigns. csmres.co.uk The use of derivatives, such as the Fmoc-protected version 4-(1-Fmoc-piperidin-4-yl)butanoic acid, facilitates its use in solid-phase synthesis, particularly for creating peptide-based libraries or other complex molecules aimed at drug development. chemimpex.com

Reagent ClassPopularity in Medicinal ChemistryRationale for Use in Libraries
Amines HighVersatile for amide bond formation, reductive amination
Carboxylic Acids HighKey for amide and ester synthesis
Boronic Acids/Esters HighCrucial for Suzuki and other cross-coupling reactions
Alkyl/Aryl Halides MediumUsed in various cross-coupling and substitution reactions
Sulfonyl Halides LowerUseful for sulfonamide synthesis but can have stability issues

This table illustrates the prioritization of different chemical functionalities used to derivatize scaffolds like 4-(piperidin-3-yl)butanoic acid when constructing compound libraries for drug discovery, based on general trends in medicinal chemistry. csmres.co.uk

Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org The 4-(piperidin-3-yl)butanoic acid scaffold provides a robust framework for conducting systematic SAR analyses. rsc.orgchemimpex.com

By systematically altering specific parts of the molecule, chemists can probe the interactions between a ligand and its biological target. For example, the length and flexibility of the butanoic acid chain can be modified to determine the optimal distance and geometry for binding. The piperidine ring can be substituted at various positions to explore how steric bulk, electronics, and hydrogen bonding potential affect activity. mdpi.com In one study, a series of N-(piperidin-4-yl)benzamide derivatives were synthesized to explore the SAR for activators of hypoxia-inducible factor 1 (HIF-1) pathways, demonstrating how systematic modifications can lead to potent compounds. nih.gov Similarly, converting the scaffold into 5-(piperidin-4-yl)-3-hydroxypyrazole analogues allowed for probing the orthosteric binding site of the GABA-A receptor. nih.govresearchgate.net

Compound ModificationInvestigated PropertyExample Finding
Piperidine N-substitution Interaction with receptor surface/hydrophobic pocketsIntroduction of aryl groups can enhance binding affinity.
Butanoic Acid Chain Length Optimal distance between pharmacophoresShortening or lengthening the chain can drastically alter potency.
Ring Conformation (e.g., rigidification) Binding entropy and selectivityConstraining the scaffold into a bicyclic system can improve selectivity. mdpi.com
Introduction of Polar Groups Solubility and hydrogen bonding interactionsAdding hydroxyl or amide groups can improve pharmacokinetic properties.

This interactive table outlines common strategies for the systematic modification of a scaffold and the corresponding insights gained in SAR studies.

The insights gained from SAR studies guide the rational design of new, more potent, and selective ligands. drugdesign.org If initial studies reveal that a particular region of the piperidine scaffold interacts with a hydrophobic pocket in the target protein, subsequent designs can incorporate larger, more lipophilic substituents at that position. This iterative process of design, synthesis, and testing is a cornerstone of lead optimization. mdpi.com The 4-(piperidin-3-yl)butanoic acid scaffold can be optimized by incorporating it into "bitopic ligands," which are designed to interact with both the primary (orthosteric) and a secondary (allosteric) binding site on a receptor, often leading to improved selectivity and potency. mdpi.com This scaffold hopping approach, where the core structure is modified or replaced while retaining key binding elements, is a powerful strategy for discovering novel therapeutics. nih.gov The use of its Fmoc-protected derivative, 4-(1-Fmoc-piperidin-4-yl)butanoic acid, is particularly valuable in designing targeted drug delivery systems and enhancing the stability of peptide-based drugs. chemimpex.com

Application as a Biochemical Tool in Proteomics Research

There is currently no specific, documented use of this compound as a biochemical tool in proteomics research in the available scientific literature. However, its structural features suggest potential theoretical applications in this field.

Proteomics often employs chemical probes to study protein function, interactions, and localization. These probes are typically small molecules that can interact with proteins in a specific manner. A compound like this compound possesses two key functional groups—a secondary amine and a carboxylic acid—that could be leveraged in the design of such tools.

For instance, the piperidine-butanoic acid core could serve as a scaffold or fragment for the construction of a combinatorial library of compounds. By systematically reacting different moieties with the amine and carboxylic acid groups, a diverse set of molecules could be generated. This library could then be screened against specific proteins or in complex biological samples to identify molecules that bind to or modulate the function of proteins of interest.

Furthermore, in the field of activity-based protein profiling (ABPP), small molecule scaffolds are often modified with a reactive group (a "warhead") to covalently label the active site of an enzyme, and a reporter tag (like biotin or a fluorescent dye) for detection and identification. The secondary amine or the carboxylic acid of 4-(piperidin-3-yl)butanoic acid could serve as attachment points for such modifications, allowing for its development into a targeted chemical probe. The piperidine scaffold would provide a three-dimensional structure that could be optimized for binding to a specific protein's active site.

While these applications are hypothetical for this specific compound, they are well-established strategies in chemical biology and proteomics. The development of this compound as a tool in this area would require further research to demonstrate its utility and specificity.

Computational and Theoretical Studies of 4 Piperidin 3 Yl Butanoic Acid Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(piperidin-3-yl)butanoic acid hydrochloride, DFT calculations can predict its three-dimensional geometry, vibrational frequencies, and electronic properties. DFT studies on related piperidine (B6355638) derivatives have demonstrated that the piperidine ring typically adopts a stable chair conformation. It is anticipated that the butanoic acid substituent at the 3-position would preferentially occupy an equatorial position to minimize steric hindrance.

The protonation of the piperidine nitrogen, forming the hydrochloride salt, significantly influences the electronic distribution and geometry of the molecule. DFT calculations can model this protonated state to provide a more accurate representation of the compound's structure under physiological conditions. Key parameters that can be derived from DFT calculations are summarized in the table below.

Calculated Property Significance for this compound
Optimized GeometryPredicts bond lengths, bond angles, and dihedral angles of the most stable conformation.
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital indicates the chemical reactivity and electronic stability of the molecule.
Molecular Electrostatic Potential (MEP)Maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack.
Vibrational FrequenciesPredicts the infrared and Raman spectra, which can be used to characterize the molecule.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. For this compound, NBO analysis can provide a detailed picture of the intramolecular interactions that contribute to its stability.

This analysis can quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. For instance, interactions between the lone pair of the nitrogen atom (in its free base form) and adjacent anti-bonding orbitals, or between the sigma bonds of the piperidine ring and the carboxylic acid group, can be evaluated. In the hydrochloride form, the interaction of the protonated amine with the chloride counter-ion and surrounding solvent molecules would be of particular interest. NBO analysis helps in understanding the nature of the N-H+ bond and its influence on the rest of the molecule.

Key insights from a hypothetical NBO analysis are presented below:

NBO Interaction Interpretation
σ(C-C) -> σ(C-N)Hyperconjugative interactions contributing to the stability of the piperidine ring.
n(Cl-) -> σ(N-H+)Charge transfer from the chloride ion to the protonated nitrogen, indicating the strength of the ionic interaction.
n(O) -> σ*(C-C)Delocalization of electron density from the oxygen atoms of the carboxylic acid group to the rest of the molecule.
Atomic ChargesProvides a more detailed and chemically intuitive picture of the charge distribution compared to other methods.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules and their interactions with other molecules over time.

The biological activity of a molecule is often dependent on its conformation. Conformational analysis of this compound involves exploring the potential energy surface to identify stable low-energy conformations. The piperidine ring is expected to exist predominantly in a chair conformation. However, the butanoic acid side chain has several rotatable bonds, leading to a variety of possible conformations.

Molecular mechanics force fields are typically used to perform a systematic search of the conformational space. The results of such an analysis can be visualized as a Ramachandran-like plot or an energy landscape, showing the relative energies of different conformers. For the 3-substituted piperidine ring, the key conformational equilibrium is between the axial and equatorial positions of the butanoic acid group. In the protonated form, electrostatic interactions between the positively charged nitrogen and the polar carboxylic acid group may influence this equilibrium.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Given that 4-(piperidin-3-yl)butanoic acid is a GABA analogue, it is plausible to hypothesize its interaction with GABA receptors or transporters. Molecular docking studies could be performed using the crystal structures of these proteins to generate hypotheses about the binding mode of this compound.

In a typical docking simulation, the ligand is placed in the active site of the receptor, and its conformational and orientational space is explored to find the binding pose with the most favorable interaction energy. The results can highlight key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the receptor's amino acid residues. For instance, the carboxylic acid group could form salt bridges with positively charged residues like arginine or lysine, while the protonated piperidine nitrogen could interact with negatively charged residues like aspartate or glutamate.

Potential Receptor Hypothesized Interactions
GABAA ReceptorIonic interaction between the carboxylate and a cationic residue; hydrogen bonding involving the piperidine NH.
GABA Transporter (GAT)Similar to GABA binding, with the piperidine ring potentially occupying a hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. While a QSAR study would require a dataset of analogous compounds with measured biological activities, the principles of QSAR can be discussed in the context of designing future studies for this compound.

A QSAR/SPR study for a series of piperidine-3-yl-alkanoic acids could involve calculating a variety of molecular descriptors, such as:

Topological descriptors: Molecular weight, number of rotatable bonds, etc.

Electronic descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (partition coefficient).

Steric descriptors: Molecular volume, surface area.

These descriptors would then be correlated with an observed activity or property using statistical methods like multiple linear regression or partial least squares. The resulting equation can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for the desired effect. For example, a QSAR model might reveal that a certain range of hydrophobicity and a specific spatial arrangement of the carboxylic acid and the piperidine nitrogen are crucial for high affinity to a particular receptor. Such models are valuable tools in the lead optimization phase of drug discovery. nih.gov

Development of Molecular Descriptors and Statistical Models

The foundation of any quantitative structure-activity relationship (QSAR) study lies in the development of molecular descriptors that can effectively capture the physicochemical and structural features of a molecule and relate them to its biological activity. For this compound, a variety of molecular descriptors can be calculated to represent its unique chemical characteristics. These descriptors can be broadly categorized into 0D, 1D, 2D, and 3D descriptors.

0D, 1D, and 2D Descriptors:

These descriptors are derived from the chemical formula and the 2D representation of the molecule. They are relatively simple to calculate and can provide valuable information about the molecule's basic properties.

0D Descriptors: Include fundamental properties like molecular weight and atom counts (e.g., number of carbon, nitrogen, oxygen, and chlorine atoms).

1D Descriptors: Encompass counts of functional groups (e.g., carboxylic acid, secondary amine), number of rings, and the number of hydrogen bond donors and acceptors.

2D Descriptors: These are more complex and are derived from the molecular graph. They include topological indices, which describe the connectivity of atoms in the molecule, and electrotopological state (E-state) indices, which consider both the electronic character and the topological environment of each atom.

For a series of analogs of this compound, these descriptors can be used to build statistical models that correlate with biological activity. Multiple Linear Regression (MLR) is a common statistical method used for this purpose, where a linear equation is developed to relate the biological activity to a set of molecular descriptors.

Table 1: Representative Molecular Descriptors for a Hypothetical Series of 4-(Piperidin-3-yl)butanoic Acid Analogs

CompoundMolecular Weight ( g/mol )Number of H-Bond DonorsNumber of H-Bond AcceptorsTopological Polar Surface Area (Ų)LogP
Analog 1207.702263.321.2
Analog 2221.732263.321.6
Analog 3235.762263.322.0
Analog 4223.713283.550.8
Analog 5237.743283.551.2

3D Descriptors:

To capture the three-dimensional nature of molecular interactions, 3D descriptors are employed. These descriptors are calculated from the 3D coordinates of the atoms in a molecule and can provide a more detailed representation of its shape, size, and electronic properties.

Geometrical Descriptors: Include parameters such as molecular volume, surface area, and principal moments of inertia.

3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) Descriptors: These descriptors are derived from a 3D molecular representation and can encode information about the spatial arrangement of atoms.

The development of robust statistical models often involves a combination of 2D and 3D descriptors. Techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the descriptor space and identify the most important variables. Following PCA, Partial Least Squares (PLS) regression is often used to build the QSAR model, especially when the number of descriptors is large and there is a high degree of correlation between them.

Predictive Modeling for Rational Chemical Design

Predictive modeling is a powerful tool in rational chemical design, enabling the in silico screening of virtual compounds and the prioritization of candidates for synthesis and biological testing. For this compound, predictive models can be developed to forecast its binding affinity to GABA receptors, its potential off-target effects, and its pharmacokinetic properties.

Pharmacophore Modeling:

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model could be developed based on its known interactions with GABA receptors. This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, charged groups (e.g., the protonated amine and the carboxylate group), and hydrophobic regions. Such a model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Homology Modeling and Molecular Docking:

In the absence of an experimentally determined structure of the target receptor in complex with this compound, homology modeling can be used to build a 3D model of the receptor based on the known structures of related proteins. Molecular docking can then be employed to predict the binding mode and affinity of this compound and its analogs to the modeled receptor. Docking studies can provide valuable insights into the key interactions that govern binding and can help to explain the structure-activity relationships observed experimentally.

Molecular Dynamics Simulations:

To gain a more dynamic understanding of the ligand-receptor interactions, molecular dynamics (MD) simulations can be performed. MD simulations can provide information about the conformational changes that occur upon ligand binding, the stability of the ligand-receptor complex over time, and the role of solvent molecules in the binding process. This information can be used to refine the binding mode predicted by docking and to provide a more accurate estimate of the binding free energy.

Table 2: Hypothetical Docking Scores and Predicted Activities for Designed Analogs of this compound

Designed AnalogDocking Score (kcal/mol)Predicted IC50 (nM)Key Interacting Residues
Analog A-8.550Tyr157, Arg120
Analog B-7.2250Tyr157, Ser240
Analog C-9.120Tyr157, Arg120, Phe200
Analog D-6.5800Ser240
Analog E-8.835Tyr157, Arg120, Trp65

By integrating these computational approaches, a comprehensive in silico workflow can be established for the rational design of novel analogs of this compound. This workflow would typically involve the generation of a virtual library of candidate compounds, the prediction of their biological activity and pharmacokinetic properties using QSAR models and molecular docking, and the prioritization of the most promising candidates for synthesis and experimental evaluation. This iterative process of design, prediction, and testing can significantly accelerate the discovery of new and improved therapeutic agents.

Advanced Analytical Characterization Techniques in Research on 4 Piperidin 3 Yl Butanoic Acid Hydrochloride

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(piperidin-3-yl)butanoic acid hydrochloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In the hydrochloride salt form, the piperidine (B6355638) nitrogen is protonated, leading to characteristic shifts for the adjacent protons. The spectrum is anticipated to show broad signals for the N-H protons of the piperidinium (B107235) ion. The protons on the piperidine ring and the butanoic acid chain would appear as complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (typically 170-185 ppm). The carbons of the piperidine ring and the aliphatic chain will resonate in the upfield region. The chemical shifts are influenced by the substitution pattern and the protonation state of the piperidine nitrogen.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would reveal ¹H-¹H coupling correlations within the piperidine ring and along the butanoic acid chain. An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon and its attached proton(s).

Interactive Data Table: Predicted NMR Data for this compound

Note: The following data are predicted based on the analysis of similar structures and spectral databases. Actual experimental values may vary based on solvent and other experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (C=O)-~175.2
α-CH₂ (to COOH)~2.35 (t)~34.8
β-CH₂~1.65 (m)~25.1
γ-CH₂~1.45 (m)~30.5
Piperidine C3-H~2.0 (m)~38.0
Piperidine C2-H, C6-H (axial, equatorial)~2.8 - 3.5 (m)~45.5, ~43.8
Piperidine C4-H, C5-H (axial, equatorial)~1.5 - 1.9 (m)~24.5, ~29.7
Piperidinium N-H₂⁺~8.5 - 9.5 (br s)-

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, often overlapping with C-H and N-H stretching vibrations. The carbonyl (C=O) stretching of the carboxylic acid will produce a strong, sharp peak around 1710 cm⁻¹. The presence of the piperidinium ion (R₂NH₂⁺) gives rise to N-H stretching bands in the 2700-3000 cm⁻¹ region (often broad and complex) and bending vibrations around 1500-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C=O stretch will be observable. The C-C and C-H vibrations of the aliphatic chain and the piperidine ring will give characteristic signals in the fingerprint region (<1500 cm⁻¹). Raman spectroscopy is particularly useful for analyzing aqueous samples, as water is a weak Raman scatterer. chromforum.org

Interactive Data Table: Key Vibrational Frequencies

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Carboxylic Acid O-HStretching2500-3300 (very broad)Weak
Piperidinium N-HStretching2700-3000 (broad)Moderate
Aliphatic C-HStretching2850-2960Strong
Carboxylic Acid C=OStretching~1710 (strong, sharp)Moderate
Piperidinium N-HBending~1550-1600Weak
Carboxylic Acid C-OStretching~1210-1320Moderate

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI): ESI is a soft ionization technique suitable for polar molecules like this compound. In positive ion mode, the molecule is expected to be detected as its protonated molecular ion [M+H]⁺. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for piperidine alkaloids include the loss of the side chain and ring-opening reactions. For this compound, characteristic fragment ions would likely result from the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as cleavage of the butanoic acid side chain from the piperidine ring.

Interactive Data Table: Predicted Mass Spectrometry Data

IonPredicted m/z (Monoisotopic)Description
[M+H]⁺188.1332Protonated molecule
[M+H - H₂O]⁺170.1226Loss of water from the carboxylic acid
[M+H - H₂O - CO]⁺142.1279Subsequent loss of carbon monoxide
[C₅H₁₀N]⁺84.0808Cleavage resulting in the piperidine ring fragment

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

HPLC and UPLC are the primary methods for assessing the purity of non-volatile compounds. Since this compound lacks a strong UV chromophore, detection can be challenging with standard UV detectors. researchgate.net

Methodology: A common approach for such compounds is the use of universal detectors like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Refractive Index (RI) detector. researchgate.neteurekaselect.comnu.edu.om Alternatively, derivatization with a UV-active agent can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation mode for small, polar molecules that are poorly retained in reversed-phase chromatography. waters.com

A typical HILIC method might use a polar stationary phase (e.g., amide or unbonded silica) with a mobile phase consisting of a high percentage of an organic solvent like acetonitrile (B52724) and a smaller percentage of an aqueous buffer.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Direct analysis of this compound by GC is difficult due to its low volatility and the presence of polar functional groups (amine and carboxylic acid), which can lead to poor peak shape and thermal degradation. colostate.edu

Derivatization: To overcome these issues, derivatization is typically required to convert the polar N-H and O-H groups into less polar, more volatile derivatives. researchgate.net A common strategy is silylation, which converts the active hydrogens to trimethylsilyl (TMS) ethers and esters. Another approach is alkylation to form esters of the carboxylic acid and N-alkyl derivatives of the piperidine. colostate.edu

Detection: Following derivatization, the compound can be analyzed using a GC system equipped with a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification of the peak and any impurities. GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in peak identification.

Thin-Layer Chromatography (TLC) and Column Chromatography for Isolation and Purification

Thin-layer chromatography (TLC) and column chromatography are fundamental techniques for the separation and purification of this compound from reaction mixtures and biological matrices.

Thin-Layer Chromatography (TLC) serves as a rapid and efficient qualitative tool to monitor reaction progress and assess the purity of fractions. For a polar compound like this compound, a normal-phase TLC system is typically employed, using a polar stationary phase such as silica gel. The choice of mobile phase is critical for achieving optimal separation. A mixture of a polar organic solvent, such as methanol or ethanol, and a less polar solvent, like dichloromethane or ethyl acetate, with the addition of a small amount of a basic modifier like ammonium (B1175870) hydroxide or a strong acid like acetic acid, can be effective. The basic or acidic modifier helps to minimize tailing of the polar and ionizable analyte. Visualization of the spots on the TLC plate can be achieved using various methods, including exposure to iodine vapor or staining with a solution of potassium permanganate or ninhydrin, which reacts with the secondary amine of the piperidine ring.

Column Chromatography is the preparative counterpart to TLC, used for the isolation and purification of larger quantities of the compound. The principles of separation are similar, with silica gel being a common stationary phase. The solvent system developed during TLC analysis is often adapted for column chromatography. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be employed to effectively separate the target compound from impurities. The progress of the separation is monitored by collecting fractions and analyzing them by TLC.

Table 1: Exemplary TLC and Column Chromatography Parameters for Piperidine and Carboxylic Acid Derivatives

ParameterThin-Layer Chromatography (TLC)Column Chromatography
Stationary Phase Silica Gel 60 F254Silica Gel 60 (0.040–0.063 mm)
Mobile Phase Dichloromethane:Methanol:Acetic Acid (8:2:0.1 v/v/v)Gradient of Hexane and Ethyl Acetate
Visualization UV light (254 nm), Potassium Permanganate stainTLC analysis of collected fractions
Application Reaction monitoring, purity assessmentPreparative purification

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method can provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of a closely related compound, 4-piperidinecarboxylic acid hydrochloride, reveals that the piperidine ring adopts a chair conformation with the substituent in an equatorial position to minimize steric hindrance. researchgate.net In the crystal lattice of such hydrochloride salts, the chloride anion is typically involved in hydrogen bonding with the protonated piperidine nitrogen and the carboxylic acid group. researchgate.net This intricate network of hydrogen bonds plays a crucial role in stabilizing the crystal structure. The crystallographic data obtained can be used to create a detailed model of the molecule's solid-state conformation.

Table 2: Representative Crystallographic Data for a Piperidine Hydrochloride Derivative

ParameterValue
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 7.0504 Å, b = 7.5070 Å, c = 15.3110 Å
Hydrogen Bonding O-H···Cl, N-H···Cl
Piperidine Conformation Chair

Data based on the analysis of 4-piperidinecarboxylic acid hydrochloride, a structural analog. researchgate.net

Advanced Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as enhanced detectability by chromatographic or mass spectrometric methods. For this compound, derivatization can target either the secondary amine of the piperidine ring or the carboxylic acid group of the butanoic acid chain.

In-situ derivatization involves carrying out the chemical modification of the analyte directly within the sample matrix, such as a biological fluid, without prior extraction. This approach can simplify sample preparation and minimize analyte loss. For the analysis of this compound in complex matrices like plasma or urine, in-situ derivatization can be employed to enhance its detectability. For instance, the carboxylic acid group can be derivatized in an aqueous environment using reagents like o-benzylhydroxylamine in the presence of a coupling agent. nih.gov This reaction converts the carboxylic acid into a derivative that is more amenable to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, improving both chromatographic retention and ionization efficiency. nih.gov

To achieve very low detection limits, fluorescent and isotope-labeled derivatization techniques are employed.

Fluorescent Derivatization: The secondary amine of the piperidine ring in this compound is a prime target for fluorescent labeling. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing reagent that reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts. nih.govresearchgate.net This allows for highly sensitive detection using high-performance liquid chromatography (HPLC) with fluorescence detection. The derivatization is typically carried out under alkaline conditions. nih.govnih.gov

Isotope-Labeled Derivatization: For quantitative analysis by mass spectrometry, isotope-labeled derivatization offers significant advantages in terms of accuracy and precision. This technique involves labeling the analyte with a reagent that contains a stable isotope, such as deuterium (²H) or carbon-13 (¹³C). The carboxylic acid moiety of 4-(piperidin-3-yl)butanoic acid is well-suited for this approach. Reagents like isotope-coded p-dimethylaminophenacyl (DmPA) bromide can be used to introduce a mass tag, which facilitates accurate quantification and improves chromatographic retention. acs.orgnih.gov Another approach involves using reagents like 4-bromo-N-methylbenzylamine, where the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) provides a characteristic isotopic pattern that aids in the identification of the derivatized analyte in complex mixtures. nih.govresearchgate.net

Table 3: Common Derivatization Reagents for Carboxylic Acids and Amines

Functional GroupDerivatization ReagentDetection MethodAdvantage
Carboxylic Acidp-Dimethylaminophenacyl (DmPA) bromideLC-MSIsotope labeling for quantification acs.orgnih.gov
Carboxylic Acid4-Bromo-N-methylbenzylamineLC-MS/MSBromine isotope pattern for identification nih.govresearchgate.net
Secondary AmineDansyl ChlorideHPLC-FluorescenceHigh sensitivity nih.govresearchgate.netnih.gov

Future Research Directions and Emerging Methodologies for 4 Piperidin 3 Yl Butanoic Acid Hydrochloride

Development of Novel and Efficient Synthetic Pathways

Furthermore, continuous flow protocols are emerging as a powerful tool for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. acs.org These systems allow for precise control over reaction parameters, leading to higher yields and diastereoselectivity in a fraction of the time required for batch synthesis. acs.org Other innovative approaches include intramolecular cyclization/reduction cascades of halogenated amides, which offer a metal-free, one-pot method for constructing the piperidine (B6355638) ring. researchgate.net The development of stereoselective three-component reactions, inspired by biosynthetic pathways, also presents a practical and general approach to creating multi-substituted chiral piperidines. rsc.org

Synthetic StrategyKey AdvantagesPotential Impact on 4-(Piperidin-3-yl)butanoic Acid Synthesis
Biocatalytic C-H Oxidation & Radical Cross-CouplingReduced step count (e.g., 7-17 steps to 2-5), decreased reliance on precious metals. news-medical.netFaster, more cost-effective, and sustainable production of the core scaffold.
Continuous Flow SynthesisRapid reaction times, high diastereoselectivity, and scalability. acs.orgEfficient and high-purity production suitable for large-scale manufacturing.
Intramolecular Cyclization/Reduction CascadesMetal-free, one-pot synthesis under mild conditions. researchgate.netGreener and more streamlined synthetic routes.
Biosynthesis-Inspired Three-Component ReactionsStereoselective and efficient assembly of complex, multi-substituted piperidines. rsc.orgAccess to a wider range of structurally diverse and chirally pure analogs.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis platforms and high-throughput experimentation (HTE) is revolutionizing the pace of drug discovery. These technologies enable the rapid generation and screening of large libraries of compounds, significantly accelerating the identification of lead candidates and the optimization of their properties. Automated synthesis systems, sometimes referred to as "chemputers," can perform complex, multi-step reactions with minimal human intervention, allowing for the exploration of a vast chemical space in a short amount of time. researchgate.net

For the 4-(piperidin-3-yl)butanoic acid hydrochloride scaffold, HTE can be employed to screen libraries of analogs against a panel of biological targets, such as different subtypes of GABA receptors. This parallel approach allows researchers to quickly identify structure-activity relationships (SAR) and pinpoint derivatives with improved potency, selectivity, or pharmacokinetic properties. The synthesis and SAR of various benzamides, for example, were successfully explored after a high-throughput screen of the MLPCN library. nih.gov

TechnologyApplication in the Context of this compoundExpected Outcome
Automated Synthesis PlatformsRapid, parallel synthesis of a diverse library of derivatives with modifications on the piperidine ring and butanoic acid chain.Accelerated generation of novel chemical entities for biological screening.
High-Throughput Experimentation (HTE)Screening of the synthesized library against various neurological targets to identify hits with desired biological activity.Rapid identification of lead compounds and elucidation of preliminary structure-activity relationships. nih.gov

Advanced Chemical Biology Tool Development Based on this Scaffold

The structural similarity of 4-(piperidin-3-yl)butanoic acid to the neurotransmitter GABA makes its scaffold an excellent starting point for the development of advanced chemical biology tools. These tools are designed to probe the function of biological systems, such as identifying the binding sites of receptors or visualizing neuronal pathways. By incorporating reporter groups like fluorescent tags or photoaffinity labels onto the 4-(piperidin-3-yl)butanoic acid core, researchers can create chemical probes to study GABAergic neurotransmission with high precision.

The development of such probes is a key strategy for exploring novel areas of chemical space and generating tools to study disease-related targets. nih.gov For example, a derivative of this scaffold could be designed to bind covalently to a specific GABA receptor subtype upon photoactivation, allowing for the isolation and identification of the receptor's constituent proteins. Another application could be the development of PET (Positron Emission Tomography) ligands for in vivo imaging of GABA receptor distribution and density in the brain, which could have significant implications for diagnosing and understanding neurological disorders. The 5-(piperidin-4-yl)-3-hydroxypyrazole scaffold has already been identified as a novel tool for probing the orthosteric GABA A receptor binding site. nih.gov

Deepening the Understanding of Structure-Function Relationships through Targeted Modifications

A systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of any lead compound. For this compound, this involves making targeted modifications to different parts of the molecule and assessing how these changes affect its biological activity. Key areas for modification include the piperidine ring, the butanoic acid side chain, and the nitrogen atom of the piperidine.

For instance, the introduction of substituents on the piperidine ring can influence the molecule's conformation and its ability to bind to a target receptor. Similarly, altering the length or rigidity of the butanoic acid chain can impact binding affinity and pharmacokinetic properties. The substitution of a conformationally flexible cyclohexyl group with a planar phenyl ring has been shown to enhance potency in some quinoline carboxylic acids due to the potential for stacking interactions. nih.gov A comprehensive SAR study would involve the synthesis and evaluation of a wide range of analogs to build a detailed map of how structural changes translate to functional outcomes. mdpi.comresearchgate.net

Modification SiteExamples of ModificationsPotential Impact on Function
Piperidine RingIntroduction of alkyl, aryl, or hydroxyl groups at various positions.Altered binding affinity, selectivity, and metabolic stability.
Butanoic Acid ChainVarying the chain length, introducing double bonds, or creating cyclic constraints.Modified potency, duration of action, and blood-brain barrier penetration.
Piperidine NitrogenN-alkylation or N-acylation.Changes in basicity, lipophilicity, and receptor interaction profile.

Application of Advanced Computational Chemistry for Predictive Design and Reaction Optimization

Advanced computational chemistry has become an indispensable tool in modern drug discovery, offering the ability to predict molecular properties, design novel compounds, and optimize reaction pathways in silico. researchgate.net For this compound, computational methods can be applied at multiple stages of the research and development process.

Predictive Design:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogs with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent derivatives.

Molecular Docking: This technique can be used to predict how different analogs of this compound bind to the active site of a target receptor, such as the GABA receptor. nih.govmdpi.com This provides insights into the key interactions that drive binding and can inform the design of molecules with improved affinity and selectivity.

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of functional groups required for biological activity, pharmacophore models can be used to screen virtual libraries for novel scaffolds that could mimic the activity of 4-(piperidin-3-yl)butanoic acid. nih.gov

Reaction Optimization:

Density Functional Theory (DFT): DFT calculations can be used to study the electronic structure and reactivity of molecules, providing insights into reaction mechanisms and helping to optimize reaction conditions. researchgate.netresearchgate.net For example, DFT can be used to understand the conformational preferences of substituted piperidines, which can be crucial for their biological activity. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules over time, providing a more realistic picture of how they interact with their biological targets. researchgate.net This can help to refine docking poses and provide a more accurate prediction of binding affinity.

Computational MethodApplicationBenefit
QSARPredicting the biological activity of novel analogs based on their chemical structure. nih.govresearchgate.netPrioritizing the synthesis of the most promising compounds.
Molecular DockingVisualizing the binding of analogs to their target receptor and predicting binding affinity. nih.govnih.govrsc.orgRational design of molecules with improved potency and selectivity.
DFTStudying the electronic properties and conformational stability of the molecule. researchgate.netresearchgate.netnih.govrsc.orgUnderstanding the fundamental properties that govern reactivity and biological function.
MD SimulationsSimulating the dynamic interactions between the molecule and its biological target. researchgate.netProviding a more accurate and dynamic picture of the binding process.

Q & A

Q. What are the established synthetic routes for 4-(piperidin-3-yl)butanoic acid hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The compound is commonly synthesized via Mannich reactions , leveraging secondary amines and ketones. For example, phenethylamine hydrochloride and substituted acetophenones (e.g., 4'-chloroacetophenone) are reacted with paraformaldehyde under reflux conditions in ethanol. Yields typically range from 87–98% , depending on the ketone’s electronic properties (electron-withdrawing groups enhance reactivity) . Key Variables for Optimization :

  • Temperature control (60–80°C) to minimize side reactions.
  • Catalyst selection (e.g., HCl or acetic acid).
  • Purification via recrystallization from ethanol/water mixtures.
Ketone Component Yield (%)Reference
4'-Chloroacetophenone95
4'-Nitroacetophenone87
2-Acetylthiophene92

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Essential Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon backbone integrity. Peaks for the piperidine ring (δ 2.5–3.5 ppm) and carboxylic acid (δ 10–12 ppm) are diagnostic .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
  • Melting Point : Decomposition observed at 175–180°C , validated via differential scanning calorimetry (DSC) .

Q. Common Pitfalls :

  • Hydrochloride salts may require ion-pair chromatography for accurate retention times.
  • Moisture sensitivity necessitates dry-sample handling for FT-IR analysis .

Q. How does solubility impact experimental design for biological assays involving this compound?

Methodological Answer: The hydrochloride salt exhibits high water solubility (>50 mg/mL), making it suitable for in vitro assays (e.g., enzyme inhibition studies). For organic-phase reactions (e.g., coupling with lipophilic moieties), solubility in DMSO or methanol is preferred . Protocol for Solubility Testing :

Prepare saturated solutions in target solvents (e.g., PBS, ethanol).

Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility limits.

Centrifuge (10,000 rpm, 10 min) to remove undissolved particles .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Derivatives of piperidine-based hydrochlorides show cytotoxic activity against cancer cell lines (e.g., IC50_{50} values of 5–20 µM in HeLa cells) . Assay Design Recommendations :

  • Use MTT assays with 48–72 hr exposure times.
  • Include positive controls (e.g., cisplatin) and validate via flow cytometry for apoptosis/necrosis differentiation .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?

Methodological Answer: Flow Chemistry Approaches :

  • Continuous-flow reactors reduce reaction times and improve reproducibility. For example, a microreactor at 70°C with a residence time of 20 min achieves >90% yield .
    Chiral Resolution :
  • Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers.
  • Circular dichroism (CD) spectroscopy confirms configuration post-synthesis .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer: Case Study : Discrepancies in IC50_{50} values (e.g., 10 µM vs. 50 µM) may arise from assay conditions. Troubleshooting Steps :

Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa cells).

Standardize serum concentration (e.g., 10% FBS) and incubation time.

Validate target engagement via Western blotting or CRISPR knockouts .

Q. What computational tools are effective for predicting the compound’s reactivity in novel reactions?

Methodological Answer: Quantum Chemical Modeling :

  • Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) predict nucleophilic attack sites on the piperidine ring.
  • Transition-state analysis identifies energy barriers for SN2 reactions .
    Machine Learning :
  • Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts for carboxylation reactions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Methodological Answer: SAR Insights :

  • Piperidine Substitution : 4-Methoxy groups increase membrane permeability (logP reduction by 0.5 units) .
  • Carboxylic Acid Bioisosteres : Replace with tetrazoles to improve metabolic stability while retaining hydrogen-bonding capacity .
    Experimental Workflow :

Synthesize analogs with systematic substituent variations.

Screen for target affinity (SPR or ITC) and ADME properties (Caco-2 permeability, microsomal stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.